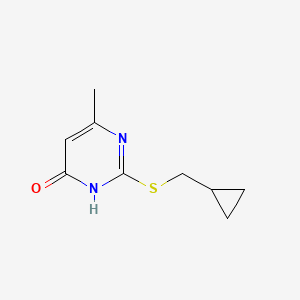

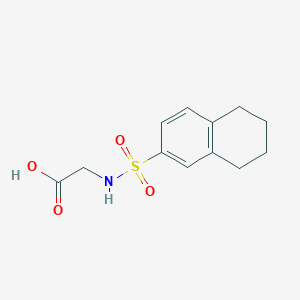

![molecular formula C23H23N3O4S B2744861 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 2034408-24-5](/img/structure/B2744861.png)

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products.

Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the presence of the aromatic benzo[b]thiophene and phenyl rings . The piperidine ring could introduce some three-dimensionality to the structure .Chemical Reactions Analysis

The benzo[b]thiophene moiety in the compound can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzo[b]thiophene and piperidine moieties. For example, the benzo[b]thiophene moiety is likely to contribute to the compound’s aromaticity and planarity .Applications De Recherche Scientifique

Anticancer Properties

Studies have demonstrated the potential anticancer activities of sulfur-containing heterocyclic analogs related to the chemical structure of interest. Functionalized sulfur-containing heterocyclic analogs, including those with benzo[b]thiophene moieties, have been shown to induce Sub-G1 arrest and apoptotic cell death in laryngeal carcinoma cells in vitro. These compounds exhibit selective antiproliferative activity against cancer cells, enhance antioxidant enzyme activity, and reduce ROS production, which correlates with their antiproliferative effects. Molecular docking studies have predicted strong interactions with proteins like CYP1A2, which could aid in combinational therapy by enhancing the bioavailability of drugs (Haridevamuthu et al., 2023).

Catalytic Applications in Organic Synthesis

The compound's framework has similarities with catalysts used in coupling reactions. For instance, copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides have been facilitated by similar sulfur-containing oxalamides. These catalyst systems are effective for Goldberg amidation with various functionalized (hetero)aryl chlorides and amides, including aromatic and aliphatic primary amides, showcasing good to excellent yields. The methodology extends to the arylation of lactams and oxazolidinones, demonstrating the versatility of such compounds in organic synthesis (Subhadip De et al., 2017).

Luminescent Materials

Research on benzothiazole derivatives, which share structural features with the chemical , has found applications in the development of luminescent materials. Benzothiazole derivatives have been studied for their luminescent properties, with potential applications in white light emission. These compounds exhibit different emission regions due to the existence of excited-state intramolecular proton transfer processes, contributing to the development of white-light-emitting devices. Such findings underscore the potential of benzothiazole and related derivatives in optoelectronics and light-emitting devices (Fengxian Lu et al., 2017).

Orientations Futures

The future research directions for this compound could include further exploration of its potential therapeutic properties, given the known activities of other compounds containing benzo[b]thiophene moieties . Additionally, further studies could be conducted to optimize its synthesis and to investigate its mechanism of action.

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c27-19(18-14-31-20-9-2-1-8-17(18)20)13-24-22(29)23(30)25-15-6-5-7-16(12-15)26-11-4-3-10-21(26)28/h1-2,5-9,12,14,19,27H,3-4,10-11,13H2,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTTVCGAZUWZEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CSC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]prop-2-enamide](/img/structure/B2744781.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid](/img/structure/B2744791.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2744792.png)

![2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2744796.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2744797.png)